molecular formula C18H19FN2O2 B606349 N-(4-Amino-4'-Fluoro[1,1'-Biphenyl]-3-Yl)oxane-4-Carboxamide CAS No. 1404559-91-6

N-(4-Amino-4'-Fluoro[1,1'-Biphenyl]-3-Yl)oxane-4-Carboxamide

Cat. No. B606349
CAS RN: 1404559-91-6
M. Wt: 314.36
InChI Key: ZFCDNONWGMYBHA-UHFFFAOYSA-N
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Description

“N-(4-Amino-4’-Fluoro[1,1’-Biphenyl]-3-Yl)oxane-4-Carboxamide” is a complex organic compound. It contains a total of 47 bonds, including 26 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, and 3 six-membered rings .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of thiazole carboxamide derivatives as COX inhibitors has been described . Another method involves the reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple bonds and rings. It includes a biphenyl group, an amine group, and a carboxamide group .

Mechanism of Action

properties

IUPAC Name

N-[2-amino-5-(4-fluorophenyl)phenyl]oxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c19-15-4-1-12(2-5-15)14-3-6-16(20)17(11-14)21-18(22)13-7-9-23-10-8-13/h1-6,11,13H,7-10,20H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCDNONWGMYBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NC2=C(C=CC(=C2)C3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-4'-Fluoro[1,1'-Biphenyl]-3-Yl)oxane-4-Carboxamide

Q & A

Q1: How does BRD4884 interact with HDAC1 and HDAC2, and what are the downstream effects of this interaction?

A: BRD4884 acts as a selective inhibitor of histone deacetylases 1 and 2 (HDAC1 and HDAC2). [, ] These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. BRD4884 binds to the catalytic zinc ion within the active site of HDAC1 and HDAC2, effectively blocking their enzymatic activity. [] This inhibition leads to increased acetylation of histone H3 at lysine 9 (H3K9) and histone H4 at lysine 12 (H4K12), ultimately impacting gene expression and downstream cellular processes. []

Q2: What are the key structural features of BRD4884 that contribute to its binding kinetics and selectivity towards HDAC1 over HDAC2?

A: BRD4884 displays kinetic selectivity for HDAC1 over HDAC2. [] Research suggests that variations in the moiety occupying an 11 Å channel leading to the catalytic zinc pocket of HDAC1 and HDAC2 contribute to this selectivity. [] While both HDAC1 and HDAC2 share significant structural similarity, subtle differences in this channel influence the binding kinetics of inhibitors like BRD4884. [] This highlights the possibility of fine-tuning inhibitor design to achieve isoform-specific binding profiles.

Q3: How have computational chemistry and molecular dynamics simulations been used to study and improve BRD4884's interaction with HDAC2?

A: Researchers have employed molecular dynamics (MD) simulations to analyze the binding interactions of BRD4884 and other HDAC2 inhibitors at the atomic level. [] By calculating non-bonding energies (NBEs) between the inhibitors and the HDAC2 active site, scientists can identify specific structural features that contribute to binding affinity. [] For instance, analysis of BRD4884 (PDB ligand code: IWX) revealed that modifications to its phenyl moieties could potentially enhance its interaction with HDAC2. [] Such insights from computational studies guide the design of novel HDAC2 inhibitors with improved potency and selectivity.

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